molecular formula C15H22O B14331686 2-(Cyclohexen-1-yl)-1-ethynyl-2-methylcyclohexan-1-ol CAS No. 97937-27-4

2-(Cyclohexen-1-yl)-1-ethynyl-2-methylcyclohexan-1-ol

Cat. No.: B14331686
CAS No.: 97937-27-4
M. Wt: 218.33 g/mol
InChI Key: JEXXKTXFIYTTMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohexen-1-yl)-1-ethynyl-2-methylcyclohexan-1-ol is an organic compound with a complex structure that includes a cyclohexene ring, an ethynyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexen-1-yl)-1-ethynyl-2-methylcyclohexan-1-ol can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve the hydrogenation of cyclohexene derivatives in the presence of specific catalysts. For example, the preparation of related compounds has been achieved using hydrogen-treated rhodium catalysts .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexen-1-yl)-1-ethynyl-2-methylcyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation and palladium catalysts for coupling reactions .

Major Products

The major products formed from these reactions include cyclohexenone, cyclohexanol, and other cyclohexene derivatives .

Scientific Research Applications

2-(Cyclohexen-1-yl)-1-ethynyl-2-methylcyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclohexen-1-yl)-1-ethynyl-2-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and biological activity .

Properties

CAS No.

97937-27-4

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

2-(cyclohexen-1-yl)-1-ethynyl-2-methylcyclohexan-1-ol

InChI

InChI=1S/C15H22O/c1-3-15(16)12-8-7-11-14(15,2)13-9-5-4-6-10-13/h1,9,16H,4-8,10-12H2,2H3

InChI Key

JEXXKTXFIYTTMK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1(C#C)O)C2=CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.